molecular formula C13H9FO3 B6377848 6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol CAS No. 1261902-59-3

6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377848
CAS No.: 1261902-59-3
M. Wt: 232.21 g/mol
InChI Key: LGDIQSYHVHIWIW-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, hydroxyl groups, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyacetophenone and 2-hydroxybenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its biological activity and interactions with various biomolecules.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxyacetophenone: Shares the fluorine and hydroxyl groups but lacks the formyl group.

    2-Hydroxybenzaldehyde: Contains the formyl and hydroxyl groups but lacks the fluorine atom.

    6-Fluoro-2-hydroxybenzaldehyde: Similar structure but with the fluorine atom in a different position.

Uniqueness

6-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-4-5-12(16)11(6-9)10-3-1-2-8(7-15)13(10)17/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDIQSYHVHIWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685111
Record name 5'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-59-3
Record name 5'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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